4A-methyloctahydro-1H-cyclopenta[b]pyridine

Lipophilicity Drug-likeness Medicinal chemistry

4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS 1783699-49-9) is a fully saturated bicyclic secondary amine with the molecular formula C9H17N and an average mass of 139.238 Da. The compound features a cyclopentane ring fused to a piperidine ring, with a quaternary methyl substitution at the 4a bridgehead position (SMILES: CC12CCCC1NCCC2), defining two stereocenters in its chiral forms.

Molecular Formula C9H17N
Molecular Weight 139.242
CAS No. 1783699-49-9
Cat. No. B2861498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4A-methyloctahydro-1H-cyclopenta[b]pyridine
CAS1783699-49-9
Molecular FormulaC9H17N
Molecular Weight139.242
Structural Identifiers
SMILESCC12CCCC1NCCC2
InChIInChI=1S/C9H17N/c1-9-5-2-4-8(9)10-7-3-6-9/h8,10H,2-7H2,1H3
InChIKeyXCKGAZROFBPRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS 1783699-49-9): Comparative Physicochemical and Scaffold Evaluation for Research Procurement


4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS 1783699-49-9) is a fully saturated bicyclic secondary amine with the molecular formula C9H17N and an average mass of 139.238 Da . The compound features a cyclopentane ring fused to a piperidine ring, with a quaternary methyl substitution at the 4a bridgehead position (SMILES: CC12CCCC1NCCC2), defining two stereocenters in its chiral forms . It is commercially available as a versatile small molecule scaffold, typically supplied as a racemic mixture or as the (4aR,7aS)-stereoisomer with purity specifications of ≥95% . The predicted physicochemical properties include a density of 0.9±0.1 g/cm³, boiling point of 191.2±8.0 °C at 760 mmHg, ACD/LogP of 2.39, and zero freely rotatable bonds, indicating a conformationally rigid molecular architecture .

Why 4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS 1783699-49-9) Cannot Be Replaced by Unsubstituted or Alternative Bicyclic Amines in Scaffold-Dependent Applications


Generic substitution within the octahydrocyclopenta[b]pyridine class is precluded by quantifiable differences in molecular topology, lipophilicity, and synthetic accessibility that directly impact research outcomes. The 4a-methyl substitution confers a quaternary bridgehead carbon that eliminates the conformational flexibility present in the unsubstituted parent scaffold (octahydro-1H-cyclopenta[b]pyridine, CAS 51501-54-3) [1], while the ACD/LogP of 2.39 represents a substantial lipophilicity increase of approximately 0.58 log units compared to the unsubstituted analog (LogP ~1.81) [2]. Furthermore, the bridgehead methyl group introduces two stereocenters in the cis-fused ring system, enabling stereochemically defined derivatives such as (4aR,7aS)-configured intermediates that are structurally distinct from regioisomeric scaffolds (e.g., octahydrocyclopenta[c]pyridine) employed in PAR1 antagonist development [3]. These quantitative divergences in molecular descriptors render the compound non-interchangeable in scaffold-hopping campaigns, lead optimization workflows, and pharmacophore-guided library design.

Quantitative Differentiation of 4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS 1783699-49-9) Against Closest Analogs: Comparative Evidence for Scientific Selection


Lipophilicity Enhancement: ACD/LogP Comparison Between 4a-Methyl Derivative and Unsubstituted Parent Scaffold

The 4a-methyl substitution produces a quantifiable increase in calculated lipophilicity compared to the unsubstituted octahydro-1H-cyclopenta[b]pyridine scaffold. The target compound exhibits an ACD/LogP value of 2.39 , whereas the parent scaffold lacking the bridgehead methyl group has a reported LogP of 1.808 [1]. This difference of approximately 0.58 log units translates to roughly a 3.8-fold increase in partition coefficient, which is a meaningful divergence for membrane permeability predictions and blood-brain barrier penetration potential in CNS-targeted programs [2].

Lipophilicity Drug-likeness Medicinal chemistry Scaffold optimization

Conformational Restriction: Zero Freely Rotatable Bonds and Truly Three-Dimensional Scaffold Architecture

The octahydro-1H-cyclopenta[b]pyridine scaffold upon which this compound is built has been explicitly characterized as a 'truly three-dimensional' template following geometric assessment, distinguishing it from more planar heteroaromatic bicyclic systems commonly employed in medicinal chemistry [1]. The 4a-methyl substituted derivative contains zero freely rotatable bonds , a structural feature that fully locks the bicyclic framework into a rigid conformation and contrasts with flexible acyclic amines or monocyclic piperidines that possess multiple rotatable bonds. This degree of conformational restriction is a deliberate design strategy to reduce entropic penalties upon target binding and enhance target selectivity [2].

Conformational restriction Scaffold design Foldamers 3D molecular topology

Ionization State Differentiation: pH-Dependent LogD Profile and Basic Amine Character

The 4a-methyloctahydro-1H-cyclopenta[b]pyridine scaffold exhibits a pronounced pH-dependent lipophilicity profile characteristic of a secondary amine with a single hydrogen bond donor and acceptor . The calculated ACD/LogD values shift dramatically from -1.05 at pH 5.5 (lysosomal pH, predominantly ionized) to -1.02 at pH 7.4 (physiological pH), with an ACD/LogP of 2.39 representing the neutral species distribution coefficient . This pH-sensitivity contrasts with neutral scaffolds such as octahydrocyclopenta[c]pyran analogs (no ionizable amine) and with tertiary amine derivatives that lack the hydrogen bond donor capacity, which influences both solubility and permeability in a pH-dependent manner [1].

Ionization LogD pH-dependent solubility ADME prediction

Synthetic Accessibility: Documented Eight-Step Route with 9.0% Overall Yield from Common Precursor

The synthetic accessibility of the octahydro-1H-cyclopenta[b]pyridine scaffold has been documented through an eight-step sequence relying on the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by catalytic reduction of the pyridine ring, achieving the target carboxylic acid derivative in 9.0% overall yield [1]. This established route provides a benchmark for synthetic feasibility. The 4a-methylated variant (CAS 1783699-49-9) incorporates an additional quaternary center that necessitates modified synthetic planning compared to the unsubstituted scaffold. Commercially, the compound is supplied as a racemic mixture with purity specifications of ≥95% , and the hydrochloride salt form is also documented , offering procurement flexibility for different downstream chemical transformations.

Synthetic methodology Yield benchmarking Process chemistry Scaffold accessibility

Evidence-Based Application Scenarios for 4A-Methyloctahydro-1H-cyclopenta[b]pyridine (CAS 1783699-49-9) in Medicinal Chemistry and Chemical Biology


Conformationally Restricted Scaffold for CNS-Targeted Lead Optimization Programs

The combination of zero freely rotatable bonds and a truly three-dimensional scaffold architecture , coupled with an ACD/LogP of 2.39 that positions the compound within favorable CNS drug-like space , makes this scaffold particularly suitable for CNS-targeted medicinal chemistry campaigns. The secondary amine functionality provides a synthetic handle for amide coupling, reductive amination, or N-alkylation, enabling rapid exploration of structure-activity relationships around a rigid, chiral bicyclic core. Programs targeting GPCRs, ion channels, or enzymes where conformational pre-organization reduces entropic binding penalties would derive greatest value from this scaffold .

Building Block for Fragment-Based Drug Discovery (FBDD) Library Construction

The molecular weight of 139.24 Da, zero Rule-of-5 violations, and three-dimensional character align with ideal fragment library design principles. The 4a-methyl substitution introduces a quaternary stereocenter that generates molecular complexity and potential intellectual property differentiation compared to simpler bicyclic amine fragments. The compound's availability in ≥95% purity and as the hydrochloride salt form supports direct incorporation into fragment screening cascades, with the secondary amine enabling facile follow-up chemistry upon hit identification. This scaffold is particularly appropriate for FBDD programs seeking to explore novel 3D chemical space underexplored by traditional flat aromatic fragments.

Scaffold-Hopping from Planar Heteroaromatics to Saturated Bioisosteres

In lead optimization programs where high aromatic ring count contributes to poor developability (e.g., low aqueous solubility, high plasma protein binding, CYP inhibition), this fully saturated bicyclic amine serves as a three-dimensional bioisostere for planar heteroaromatic cores . The ~0.58 LogP increase over the unsubstituted parent scaffold provides an intermediate lipophilicity that balances permeability and solubility requirements. The predicted pH-dependent LogD profile (ACD/LogD shift from -1.05 at pH 5.5 to -1.02 at pH 7.4) indicates potential for lysosomal trapping and distinct intracellular distribution compared to neutral scaffold replacements. This scenario is most relevant for programs seeking to reduce aromatic ring count while maintaining or improving target engagement and ADME properties.

Stereochemically Defined Intermediate for Chiral Pool Synthesis

The (4aR,7aS)-stereoisomer of this compound provides a stereochemically defined bicyclic scaffold with two defined stereocenters, enabling diastereoselective transformations in asymmetric synthesis. The bridgehead methyl group locks the cis-fused ring junction geometry, preventing epimerization under synthetic conditions that might compromise stereochemical integrity in more flexible systems. This stereochemical stability, combined with the synthetic accessibility documented for the octahydro-1H-cyclopenta[b]pyridine core (8 steps, 9.0% overall yield from commercial precursors) , supports applications in the synthesis of chiral ligands, organocatalysts, or stereochemically complex natural product analogs where defined three-dimensional architecture is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4A-methyloctahydro-1H-cyclopenta[b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.